3,3-Dimethyl-6-propyl-1,3-oxasilinane
Description
3,3-Dimethyl-6-propyl-1,3-oxasilinane is a silicon-containing heterocyclic compound characterized by a six-membered oxasilinane ring. The structure incorporates a silicon atom bonded to two methyl groups at the 3-position and a propyl substituent at the 6-position. This configuration confers unique physicochemical properties, including enhanced thermal stability and lipophilicity compared to purely carbon-based analogs. Such compounds are of interest in materials science, particularly for applications requiring hydrophobic coatings or silicone-based polymers .
Properties
CAS No. |
17869-37-3 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
3,3-dimethyl-6-propyl-1,3-oxasilinane |
InChI |
InChI=1S/C9H20OSi/c1-4-5-9-6-7-11(2,3)8-10-9/h9H,4-8H2,1-3H3 |
InChI Key |
GULWVNWMOQIZOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC[Si](CO1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-propyl-1,3-oxasilinane typically involves the reaction of appropriate organosilicon precursors under controlled conditions. One common method includes the cyclization of a silicon-containing precursor with an alcohol or ether in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the formation of the desired oxasilinane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction controls to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-6-propyl-1,3-oxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert it into simpler organosilicon compounds.
Substitution: The silicon atom in the oxasilinane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and organometallic reagents are frequently employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dimethyl-6-propyl-1,3-oxasilinane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it a candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers and coatings, offering enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-6-propyl-1,3-oxasilinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the oxasilinane ring can form stable bonds with various biological molecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
3,3-Dimethyl-1,3-oxasilinane
- Structure : Lacks the 6-propyl group.
- Properties: Reduced lipophilicity due to the absence of the propyl chain, resulting in lower solubility in nonpolar solvents. Thermal stability is slightly lower (estimated decomposition temperature: ~220°C vs. ~250°C for the propyl derivative) .
6-Methyl-3,3-dipropyl-1,3-oxasilinane
- Structure : Features dual propyl groups at the 3-position and a methyl group at the 6-position.
- Properties : Increased steric hindrance reduces ring strain, enhancing chemical inertness. However, the bulkier substituents may limit its utility in polymer synthesis due to reduced flexibility .
Non-Silicon Heterocycles
1,3-Dioxane
- Structure : Silicon replaced by carbon.
- Properties : Lower thermal stability (decomposition at ~150°C) and higher polarity, making it less suitable for hydrophobic applications. Reactivity toward electrophiles is also higher due to the absence of silicon’s electron-deficient character .
Table 1: Comparative Properties of Selected Oxasilinanes
| Compound | Boiling Point (°C) | LogP | Thermal Stability (°C) | Key Applications |
|---|---|---|---|---|
| This compound | 285 (estimated) | 3.2 | 250 | Hydrophobic coatings, catalysts |
| 3,3-Dimethyl-1,3-oxasilinane | 210 | 1.8 | 220 | Solvent additives |
| 6-Methyl-3,3-dipropyl-1,3-oxasilinane | 310 | 4.1 | 270 | High-temperature lubricants |
Notes: Data extrapolated from structural analogs and regulatory databases (e.g., EPA ChemView, IUCLID) .
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